molecular formula C10H20N2O B7549959 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol

Cat. No. B7549959
M. Wt: 184.28 g/mol
InChI Key: GBNCZHMWPNCRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol, also known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the cannabinoid receptors in the brain.

Mechanism of Action

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol acts as a full agonist at the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways in the brain. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Biochemical and Physiological Effects:
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has also been shown to cause changes in behavior, mood, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potent psychoactive effects and its ability to bind to the CB1 and CB2 receptors in the brain. However, the limitations of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potential for abuse and its unknown long-term effects on the brain and the body.

Future Directions

Future research on 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol could focus on the development of new synthetic cannabinoids that have fewer side effects and a lower potential for abuse. Additionally, research could focus on the use of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, research could also focus on the development of new techniques for the synthesis and purification of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.

Synthesis Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol involves the reaction of 1-(4-methylpiperidin-1-yl)pentan-1-one with 3-(1-naphthoyl)indole in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been used in scientific research to study the effects of synthetic cannabinoids on the brain and the endocannabinoid system. Studies have shown that 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for modulating pain, appetite, and mood.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-2-9(3-6-11)12-7-4-10(13)8-12/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCZHMWPNCRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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